molecular formula C20H14N2O2S B2579532 N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide CAS No. 349414-50-2

N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide

Cat. No.: B2579532
CAS No.: 349414-50-2
M. Wt: 346.4
InChI Key: KETJOZBSTVCWCC-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-phenoxybenzamide is a synthetic small molecule based on the privileged benzothiazole scaffold, a structure of high significance in modern medicinal chemistry due to its versatile biological activities . This compound features a benzothiazole core, known for its planar structure that allows for optimal π-π stacking interactions with biological targets, linked to a 2-phenoxybenzamide group which contributes to its molecular diversity and potential binding affinity . The benzothiazole nucleus is recognized for a broad spectrum of pharmacological properties, including potent and selective antitumor activity . Research into structurally similar 2-arylbenzothiazole derivatives has shown that these compounds can act as promising anticancer agents, often functioning through mechanisms such as enzyme inhibition and receptor modulation . The specific substitution pattern on the benzamide ring is a critical factor influencing the compound's biological efficacy, guiding its investigation in structure-activity relationship (SAR) studies . This product is intended for research applications, such as in vitro screening against cancer cell lines, investigating mechanisms of action, and serving as a building block in the synthesis of novel chemical entities for drug discovery . Intended Use : This product is provided 'As Is' for laboratory research purposes only. It is strictly for use in controlled laboratory settings by qualified professionals. Not for diagnostic, therapeutic, or any human or veterinary use. The buyer assumes all responsibility for confirming the compound's identity and purity and for the safe handling and disposal of this material.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O2S/c23-19(22-20-21-16-11-5-7-13-18(16)25-20)15-10-4-6-12-17(15)24-14-8-2-1-3-9-14/h1-13H,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETJOZBSTVCWCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide typically involves the reaction of 2-aminobenzothiazole with 2-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for benzothiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes or proteins involved in bacterial cell wall synthesis, leading to antibacterial effects. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Fluorine substitution in 2-BTFBA introduces electron-withdrawing effects, altering electronic distribution and crystal packing compared to non-fluorinated analogs .
  • Thiazole-containing analogs (e.g., N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide) exhibit significant bioactivity (129% growth modulation, p < 0.05), suggesting the phenoxybenzamide moiety contributes to pharmacological potency .

Crystallographic and Physical Properties

Single-crystal X-ray diffraction (XRD) data highlight structural differences:

Compound Lattice Parameters (Å) Volume (ų) Space Group Reference
2-BTBA a = 5.9479, b = 16.8568, c = 11.9366 1169.13 Monoclinic
2-BTFBA a = 5.2216, b = 20.2593, c = 11.3023 1195.61 Monoclinic

Analysis :

  • The fluorine atom in 2-BTFBA reduces the a-axis length (5.22 Å vs. 5.95 Å in 2-BTBA) while increasing the b-axis (20.26 Å vs. 16.86 Å), indicating altered intermolecular interactions (e.g., C–H···F hydrogen bonds) .

Spectroscopic and Computational Comparisons

  • ¹H NMR : In 2-BTBA and 2-BTFBA, the amide proton (N–H) resonates at δ ~10.5 ppm, while aromatic protons appear between δ 7.2–8.3 ppm. Fluorine substitution in 2-BTFBA deshields adjacent protons, causing distinct splitting patterns .
  • Computational Properties: N-(1,3-Benzothiazol-2-yl)-2,4-dimethoxybenzamide (analog): LogP = 4.9, topological polar surface area (TPSA) = 87.3 Ų, indicating moderate hydrophobicity and hydrogen-bonding capacity .

Biological Activity

N-(1,3-benzothiazol-2-yl)-2-phenoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a phenoxybenzamide group. This unique structure contributes to its diverse biological activities and chemical reactivity. The molecular formula indicates the presence of nitrogen and sulfur atoms, which are crucial for its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, affecting biochemical pathways critical for cellular function.
  • Antimicrobial Activity : It has shown inhibitory effects against certain bacterial strains, suggesting its potential as an antimicrobial agent.
  • Anticancer Properties : Preliminary studies indicate that it may exert cytotoxic effects on cancer cells by disrupting cell proliferation and inducing apoptosis .

Antimicrobial Activity

Recent studies have demonstrated the compound's effectiveness against a range of microorganisms. For example:

MicroorganismZone of Inhibition (mm)
Pseudomonas aeruginosa22
Staphylococcus aureus21
Escherichia coli20

These results indicate that this compound possesses significant antimicrobial properties, making it a candidate for further development as an antibiotic .

Anticancer Activity

In vitro studies have evaluated the compound's cytotoxic effects on various human cancer cell lines. Notably:

  • Cell Lines Tested : A549 (lung), HCC827 (lung), NCI-H358 (lung)
  • IC50 Values :
    • A549: 9.48 ± 1.15 μM
    • HCC827: 6.26 ± 0.33 μM
    • NCI-H358: 6.48 ± 0.11 μM

These findings suggest that the compound exhibits potent antitumor activity, particularly in two-dimensional cell cultures compared to three-dimensional models .

Case Studies

  • Study on Antimicrobial Efficacy : A research team synthesized several benzothiazole derivatives, including this compound, and tested their antimicrobial efficacy using broth microdilution methods. The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
  • Antitumor Screening : In another study focused on anticancer properties, this compound was tested alongside other derivatives in various cancer cell lines. Results indicated that it effectively inhibited cell growth and proliferation, warranting further investigation into its mechanisms and potential clinical applications.

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